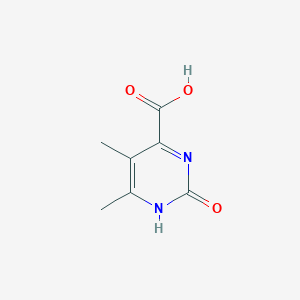

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Description

Chemical Name: 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid Synonyms: 2-Hydroxy-5,6-dimethylpyrimidine-4-carboxylic acid CAS Registry Number: 941243-83-0 Molecular Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol

This compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with methyl groups at positions 5 and 6, a ketone group at position 2, and a carboxylic acid moiety at position 4 . It is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research due to its ability to participate in hydrogen bonding and metal coordination, which are critical for designing bioactive molecules .

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-4(2)8-7(12)9-5(3)6(10)11/h1-2H3,(H,10,11)(H,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECTTZQEACQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6-dimethyl-2,4-dioxo-1,2-dihydropyrimidine, while reduction could produce 5,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity

- Recent studies have indicated that derivatives of pyrimidine compounds, including 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, exhibit antiviral properties. Specifically, research has highlighted its potential against the Chikungunya virus by targeting the nsP3 macrodomain. The compound serves as a scaffold for developing inhibitors that could impede viral replication, showcasing an IC50 of 23 μM against this virus .

-

Fragment-Based Drug Design

- The compound has been utilized in fragment-based drug design approaches. Its structural characteristics allow it to bind effectively to specific protein targets involved in viral replication. This method has been employed to identify new therapeutic agents that can combat various viral infections by modifying the core structure of the compound .

-

Potential Use in Anticancer Research

- Preliminary investigations suggest that compounds with similar scaffolds may possess anticancer properties. The ability of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine derivatives to interact with cellular pathways involved in tumor growth is an area of ongoing research.

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Future Perspectives

The ongoing research into this compound emphasizes its potential as a versatile building block in drug discovery. Its applications extend beyond antiviral activity; future studies may explore its role in treating various diseases through targeted molecular interactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrimidine and Pyridine Derivatives

The compound’s closest structural analogues include pyrimidine and pyridine derivatives with variations in substituents, ring saturation, and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Functional and Electronic Implications

Pyridine derivatives (e.g., SS-0503, QY-6040) exhibit reduced basicity due to fewer nitrogen atoms, affecting their reactivity in acid-base reactions .

Substituent Effects: Carboxylic Acid Position: In 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the carboxyl group at position 3 (vs. position 4 in the target compound) alters the molecule’s dipole moment and interaction with enzymes or receptors . Cyano vs. Carboxylic Acid: The cyano group in SS-0503 lacks the acidic proton and hydrogen-bond donor capacity of the carboxyl group, reducing its utility in coordination chemistry .

Lipophilicity and Solubility :

- The benzyl group in 1-benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid significantly increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Methyl groups in the target compound balance hydrophobicity and steric effects, making it a versatile intermediate in synthesis .

Biological Activity

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 941243-83-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 168.15 g/mol. The pyrimidine scaffold is known for its role in various pharmacological activities, including anticancer, antiviral, and antifungal properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:

- MCF-7 and MDA-MB-231 Cells : The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity. In contrast, it showed a much lower effect on non-cancerous MCF10A cells, suggesting a selective action against cancerous cells with a nearly 20-fold window for cell differentiation .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis . Additionally, it has been observed to induce apoptosis in cancer cells through caspase activation pathways.

Antiviral Activity

This compound has also been investigated for its antiviral properties:

- Chikungunya Virus (CHIKV) : A fragment-based drug discovery approach revealed that this compound exhibits antiviral activity against CHIKV with an IC50 of 23 μM. It targets the nsP3 macrodomain essential for viral replication .

Antifungal Activity

The compound has shown promising antifungal activity against various strains:

- Candida Species : It demonstrated effective antifungal properties against fluconazole-resistant strains of Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.1 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and clearance rates:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity | No observed toxicity at 2000 mg/kg in mice |

Case Studies

- Study on Anticancer Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups .

- Antiviral Efficacy Assessment : In vivo studies indicated that the compound could reduce viral loads significantly in infected mice models, confirming its direct effect on viral replication mechanisms .

Q & A

Basic Research Questions

Q. How can the synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid be optimized to enhance yield and purity?

- Methodological Answer : Utilize factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) . For example, a 2<sup>k</sup> factorial design can identify critical variables affecting yield. Purification methods like recrystallization (using polar aprotic solvents) or preparative HPLC should be employed to isolate high-purity fractions. Monitor reaction progress via TLC or in-situ IR spectroscopy to minimize byproducts .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and dihydropyrimidine ring conformation.

- HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities.

- FT-IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup> and carboxylic acid O-H bands).

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (humidity, heat, light). Use TGA/DSC to evaluate thermal decomposition thresholds . Store the compound in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis or oxidation. Periodically reassay purity via HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer : Perform comparative meta-analysis of experimental conditions (e.g., cell lines, assay protocols, and solvent systems) . Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays). Control for batch-to-batch variability by standardizing synthesis and characterization protocols across collaborating labs .

Q. What strategies integrate computational modeling with experimental synthesis for reaction optimization?

- Methodological Answer : Adopt the ICReDD framework:

- Reaction Path Search : Use quantum chemical calculations (DFT) to predict feasible pathways and transition states.

- Machine Learning : Train models on existing reaction datasets to prioritize experimental conditions (e.g., solvent selection, pH).

- Feedback Loop : Refine computational models using experimental kinetic data .

Q. How can mechanistic studies elucidate its role as an enzyme inhibitor?

- Methodological Answer :

- Kinetic Assays : Determine inhibition constants (Ki) under varying substrate concentrations.

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes within enzyme active sites.

- Mutagenesis : Validate computational predictions by testing inhibitory activity against enzyme mutants .

Q. How should discrepancies in solubility data across literature sources be addressed?

- Methodological Answer : Conduct systematic solubility profiling using the shake-flask method under standardized conditions (pH 7.4 PBS, 25°C). Compare results with computational predictions (e.g., Hansen solubility parameters or COSMO-RS). Document solvent purity and equilibration time to ensure reproducibility .

Q. What are best practices for evaluating pharmacokinetic properties of this compound?

- Methodological Answer :

- In Vitro ADMET : Assess metabolic stability (e.g., liver microsome assays), plasma protein binding, and Caco-2 permeability.

- In Vivo Models : Use rodent PK studies to measure bioavailability, half-life, and tissue distribution.

- LC-MS/MS : Quantify plasma concentrations with validated bioanalytical methods .

Key Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data arise, cross-reference experimental protocols (e.g., reagent purity, instrument calibration) and apply statistical tools like ANOVA to isolate variables .

- Reaction Design : Prioritize green chemistry principles (e.g., solvent-free synthesis or biocatalysis) to align with sustainable research practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.